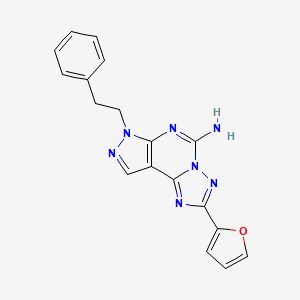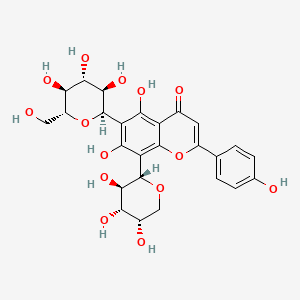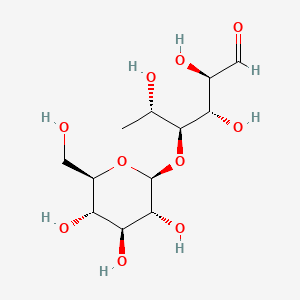
Sisapronil
Descripción general
Descripción
Sisapronil es una molécula farmacéutica sintética diseñada para el control de ectoparásitos en el ganado. Pertenece a la clase de compuestos fenilpirazol y se utiliza principalmente como un ectoparasiticida inyectable de acción prolongada. El compuesto es eficaz contra las garrapatas del ganado, las larvas de mosca del ganado, la mosca del cuerno y la gusano barrenador .
Aplicaciones Científicas De Investigación
Sisapronil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar de referencia en pruebas ambientales y análisis químico.
Biología: Se estudia por sus efectos en varios sistemas biológicos, incluida su absorción, distribución y excreción en animales.
Medicina: Se investiga por su posible uso en medicina veterinaria como agente antiparasitario.
Industria: Se utiliza en el desarrollo de nuevas formulaciones y productos antiparasitarios
Mecanismo De Acción
Sisapronil ejerce sus efectos uniéndose a los canales de cloro regulados por ligandos, particularmente aquellos regulados por el neurotransmisor ácido gamma-aminobutírico (GABA). Esta unión bloquea la transferencia presináptica y postsináptica de iones de cloro a través de las membranas celulares en insectos o ácaros. El resultado es una actividad incontrolada del sistema nervioso central, que lleva a la muerte de los parásitos .
Safety and Hazards
Direcciones Futuras
Sisapronil has been registered for use in Brazil with a withdrawal period of 120 days . The European Medicines Agency recommended the establishment of maximum residue limits for this compound in bovine species and the extrapolation of these maximum residue limits to caprine species . This recommendation was confirmed and adopted by the European Commission .
Análisis Bioquímico
Biochemical Properties
Sisapronil binds to ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA) . This non-competitive blocking of pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari leads to uncontrolled activity of the central nervous system and death of the parasites .
Cellular Effects
The cellular effects of this compound are primarily observed in insects or acari, where it disrupts the normal functioning of the central nervous system . It does this by blocking the transfer of chloride ions across cell membranes, which leads to uncontrolled neural activity and ultimately the death of the parasites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ligand-gated chloride channels . These channels are typically gated by the neurotransmitter GABA . This compound non-competitively blocks the pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari . This results in uncontrolled activity of the central nervous system and death of the parasites .
Temporal Effects in Laboratory Settings
It is known that this compound accumulates in plasma up to 90 days, the last time point of sampling .
Dosage Effects in Animal Models
In animal models, the plasma concentrations of this compound were found to be dose-dependent, but less than dose proportional . In a study, groups of three male and three female fasted Beagle dogs were given a single intravenous this compound dose of 0.5, 1.5, or 5 mg/kg body weight .
Metabolic Pathways
It is known that this compound binds to ligand-gated chloride channels, particularly those gated by the neurotransmitter GABA .
Transport and Distribution
It is known that this compound is stored in the body fat of animals and is slowly released into the animal’s circulatory system and skin .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with ligand-gated chloride channels, which are typically located in the cell membrane .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Sisapronil se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. La síntesis típicamente implica la reacción de 5-amino-1-[2,6-dicloro-4-(trifluorometil)-fenil]-4-[2,2-difluoro-1-(trifluorometil)ciclopropil]-1H-pirazol-3-carbonitrilo con otros agentes químicos . Las condiciones de reacción se controlan cuidadosamente para garantizar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de this compound implica la síntesis química a gran escala utilizando equipos y tecnología avanzados. El proceso incluye múltiples pasos como reacción, purificación y cristalización para producir this compound en cantidades a granel. El producto final se somete a rigurosos controles de calidad para garantizar que cumple con los estándares requeridos .
Análisis De Reacciones Químicas
Tipos de reacciones
Sisapronil se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto se puede reducir utilizando agentes reductores adecuados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen fluoruro de hidrógeno, piridina y diclorometano. Las reacciones se llevan a cabo típicamente a temperaturas controladas y condiciones de agitación para garantizar resultados óptimos .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Estos productos a menudo son intermediarios o derivados de this compound que tienen diferentes propiedades químicas y físicas .
Comparación Con Compuestos Similares
Sisapronil es único en su clase debido a su estructura química específica y mecanismo de acción. Los compuestos similares incluyen otros derivados de fenilpirazol como fipronil y etipirrol. Estos compuestos también actúan como ectoparasiticidas, pero difieren en sus propiedades químicas y aplicaciones específicas .
Lista de compuestos similares
- Fipronil
- Etipirrol
- Piriprol
This compound destaca por su naturaleza de acción prolongada y su eficacia contra una amplia gama de ectoparásitos .
Propiedades
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVKJPWXSLDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856225-89-3, 856225-90-6, 856225-91-7 | |
| Record name | Sisapronil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SISAPRONIL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


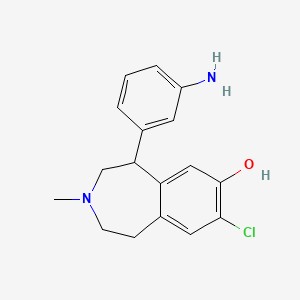
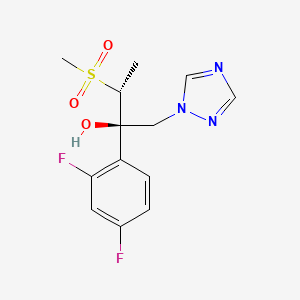
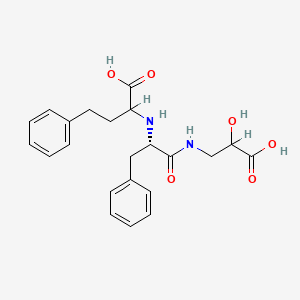
![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
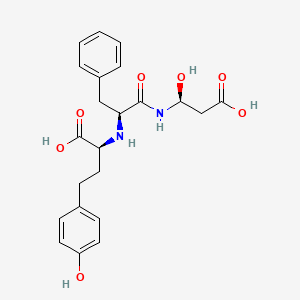


![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
